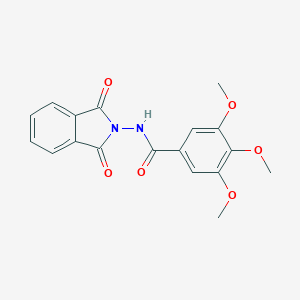

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(20)23/h4-9H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBNCLKYCOMIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Intermediate Synthesis: Phthalimide Derivative

The phthalimide intermediate is synthesized by reacting phthalic anhydride with a primary amine. Hydrazine or substituted amines are commonly used, with reaction conditions varying based on the desired substitution pattern. For example:

This step is typically conducted in refluxing ethanol or acetic acid, with yields exceeding 80% under optimized conditions.

Amidation with 3,4,5-Trimethoxybenzoyl Chloride

The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine:

The reaction proceeds in dichloromethane or acetonitrile at 60–80°C, with completion within 12–24 hours.

Reaction Conditions and Optimization

Solvent and Temperature Effects

-

Solvents : Dichloromethane (DCM) is preferred for its ability to dissolve both reactants and by-products, while acetonitrile accelerates reaction kinetics due to its polar aprotic nature.

-

Temperature : Elevated temperatures (60–80°C) improve reaction rates but require careful control to avoid decomposition.

Catalysts and Additives

-

Bases : Triethylamine (TEA) is widely used to neutralize HCl, preventing side reactions.

-

Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) may be employed to enhance amidation efficiency.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes scalability and cost-effectiveness:

-

Continuous Flow Reactors : Enable precise control over temperature and mixing, reducing batch-to-batch variability.

-

Purification : Chromatography or recrystallization from ethanol/water mixtures ensures >98% purity, critical for pharmaceutical applications.

Characterization and Quality Control

Post-synthesis characterization employs:

-

NMR Spectroscopy : Confirms structural integrity via analysis of methoxy ( 3.8–4.0 ppm) and aromatic proton signals.

-

High-Performance Liquid Chromatography (HPLC) : Verifies purity (>98%) using C18 columns and acetonitrile/water mobile phases.

-

Mass Spectrometry : Validates molecular weight (356.3 g/mol) with ESI-MS showing [M+H] at m/z 357.3.

Data Tables

Table 1: Molecular and Reaction Summary

| Property | Value/Detail | Source |

|---|---|---|

| CAS Number | 356526-72-2 | |

| Molecular Formula | ||

| Molecular Weight | 356.3 g/mol | |

| Optimal Reaction Temperature | 60–80°C | |

| Preferred Solvent | Dichloromethane | |

| Base Used | Triethylamine |

Comparative Analysis of Synthetic Methods

While the two-step synthesis remains dominant, alternative approaches include:

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound can be characterized by its molecular formula and a complex structure that includes an isoindole moiety. The presence of methoxy groups enhances its solubility and reactivity.

Medicinal Chemistry

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide has shown promising results in:

- Anticancer Activity : Studies indicate that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. This compound's ability to induce apoptosis in tumor cells makes it a candidate for further drug development .

- Antimicrobial Properties : Research has demonstrated that this compound possesses antibacterial and antifungal activities. Its efficacy against resistant strains of bacteria highlights its potential as a lead compound in antibiotic development .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agriculture

In agricultural applications, the compound has been explored for its pesticidal properties:

- Antifeedant Activity : The isoindole derivatives have shown effectiveness in deterring pests from consuming crops, thereby protecting agricultural yields without harmful environmental impacts .

Materials Science

The unique chemical structure of this compound makes it suitable for:

- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability .

- Nanotechnology : Incorporation into nanomaterials has been investigated for applications in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively .

Anticancer Research

A study conducted on the cytotoxic effects of isoindole derivatives revealed that this compound exhibited IC50 values lower than many existing chemotherapeutics against breast cancer cell lines .

Antimicrobial Efficacy

In a comparative study of various isoindole derivatives against bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus), this compound demonstrated significant antibacterial activity with minimal cytotoxicity toward human cells .

Agricultural Applications

Field trials assessing the antifeedant properties of the compound against common agricultural pests showed a reduction in crop damage by over 50%, indicating its potential as an eco-friendly pesticide alternative .

Mecanismo De Acción

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The 3,4,5-trimethoxybenzamide moiety is a common pharmacophore in several compounds, but substituent variations significantly alter properties:

Physical and Spectral Properties

- Melting Points: Target: Not reported. 4a: 222–224°C ; 6a: 209–211°C . Higher melting points in acrylamides suggest strong intermolecular interactions.

- Spectroscopy :

Key Differences and Implications

Substituent Effects :

- The phthalimide group in the target compound introduces rigidity and polarity, contrasting with furan (4a) or hydroxyphenyl (1y) moieties. This may affect solubility and membrane permeability.

- Bromine in ’s compound increases molecular weight and may enhance halogen bonding in crystal packing .

Biological Relevance :

- The trimethoxybenzamide group is conserved across analogs, suggesting a shared pharmacophore for targeting proteins (e.g., tubulin in anticancer compounds).

- Cytotoxicity in 6a may arise from bis-amide structure enhancing target affinity .

Synthetic Accessibility :

- Simpler analogs (e.g., ) require fewer steps, while bis-amide derivatives (6a) involve complex multi-step syntheses .

Actividad Biológica

N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of isoindole compounds exhibit promising anticancer activities. For instance, studies involving similar isoindole derivatives have shown inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study demonstrated that compounds with a similar structural framework effectively inhibited the growth of leukemia and solid tumor cell lines (e.g., HeLa and 4T1) with IC50 values indicating potent activity against these cancer types .

Table 1: Anticancer Activity of Isoindole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MAZ2 | Molm-13 | 3.5 | TrxR inhibition |

| MAZ2 | HeLa | 4.0 | Apoptosis induction |

| MAZ2 | 4T1 | 2.8 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests potential therapeutic applications in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in tumor progression and inflammation.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cellular damage and death.

Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups without adverse effects on normal tissues. This highlights the compound's selective toxicity towards cancer cells while sparing healthy cells .

Study 2: In Vitro Analysis of Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of inflammatory mediators such as nitric oxide and prostaglandins, suggesting its potential utility in treating conditions like arthritis or other inflammatory disorders .

Q & A

What synthetic strategies are effective for synthesizing N-(1,3-dioxo-isoindol-2-yl)-3,4,5-trimethoxybenzamide, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and 2-amino-1H-isoindole-1,3(2H)-dione. Microwave-assisted synthesis (e.g., 88% yield for sulfonamide derivatives in ) significantly improves efficiency compared to conventional reflux methods. Key steps include:

- Reagent selection : Use anhydrous DMF as a solvent to enhance reactivity .

- Purification : Preparative HPLC or recrystallization ensures high purity (>95%) .

- Yield optimization : Microwave irradiation reduces reaction time and byproduct formation .

Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the isoindole and trimethoxybenzamide moieties. For example, aromatic protons in DMSO-d6 resonate at δ 7.23–7.86 .

- HRMS (ESI) : Validate molecular weight (e.g., observed m/z 332.1135 vs. calculated 332.1129 for analogs) .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection .

How can researchers investigate the compound’s potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs)?

Answer:

- Functional assays : Measure intracellular Ca²⁺ flux in HEK293 cells expressing mGluR5 or mGluR1 using fluorometric imaging plate reader (FLIPR) technology .

- Mutagenesis studies : Introduce mutations (e.g., F585I in mGluR5) to identify critical binding residues .

- Competitive binding : Use radiolabeled ligands (e.g., [³H]MPEP) to rule out overlap with known allosteric sites .

What in vitro models are appropriate for evaluating its cytotoxic effects?

Answer:

- Cell viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays.

- Mechanistic studies : Perform ROS detection or mitochondrial membrane potential analysis using JC-1 dye .

How can researchers resolve contradictions in biological activity data across different studies?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and agonist exposure time .

- Structural analogs : Compare activity of derivatives (e.g., CPPHA in ) to identify pharmacophore requirements.

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. functional assays) .

What computational methods aid in understanding its binding interactions with protein targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with mGluR5’s transmembrane domain (PDB: 6FFI) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR : Develop models using MOE descriptors to predict activity of novel analogs .

How to design derivatives to study structure-activity relationships (SAR) for enhanced potency?

Answer:

- Substituent variation : Modify the trimethoxybenzamide (e.g., replace methoxy with halogens) or isoindole (e.g., fluorination) .

- Bioisosteric replacement : Replace the phthalimide group with succinimide or maleimide to alter solubility .

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Solvent selection : Use slow evaporation in chloroform/ethanol mixtures (1:1) to promote crystal growth .

- Polymorphism control : Add seed crystals or use anti-solvent diffusion (e.g., hexane) .

- X-ray diffraction : Collect data at 100 K using synchrotron radiation (λ = 0.71073 Å) to resolve π-stacking interactions in the isoindole core .

How to validate its mechanism of action in neuropharmacological studies?

Answer:

- Electrophysiology : Perform whole-cell patch-clamp recordings in hippocampal neurons to assess glutamate response modulation .

- Western blotting : Quantify ERK1/2 phosphorylation as a downstream marker of mGluR activation .

- Behavioral models : Test anticonvulsant activity in rodent PTZ-induced seizure assays .

What strategies mitigate off-target effects in functional assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.